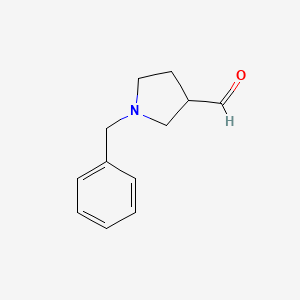

1-Benzylpyrrolidine-3-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzylpyrrolidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMPHILDHRTJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404616 | |

| Record name | 1-benzylpyrrolidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72351-49-6 | |

| Record name | 1-benzylpyrrolidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 1 Benzylpyrrolidine 3 Carbaldehyde

Advanced Reaction Pathways and Cascade Processes

The aldehyde group of 1-Benzylpyrrolidine-3-carbaldehyde is a key functional handle for initiating sophisticated reaction sequences that lead to the rapid assembly of intricate heterocyclic systems. These processes are of considerable interest in medicinal and materials chemistry for the creation of novel compounds with potential biological or material properties.

Domino and Tandem Reactions Utilizing the Carbaldehyde

While specific domino and tandem reactions commencing with this compound are not extensively documented in readily available literature, the principles of such reactions with analogous aldehydes are well-established and theoretically applicable. For instance, domino reactions involving aldehydes often proceed through an initial condensation or addition step, which then triggers a cascade of intramolecular events.

One potential domino pathway could involve the Knoevenagel condensation of this compound with an active methylene (B1212753) compound, followed by an intramolecular cyclization. The resulting intermediate from the initial condensation would possess both a nucleophilic and an electrophilic center, poised for a subsequent ring-forming reaction.

Tandem reactions, which involve sequential transformations in a one-pot setting, represent another powerful strategy. A hypothetical tandem reaction could involve the initial formation of an iminium ion from this compound, which then participates in a Michael addition with a suitable acceptor. The resulting intermediate could then undergo a subsequent cyclization or other transformation. While a specific study detailing this for this compound is not available, such organocatalytic tandem reactions are prevalent for other aldehydes in the synthesis of chromenes and dihydroquinolines. nih.govrsc.org

A unique approach for the synthesis of trisubstituted 1H-pyrrole-3-carbaldehydes has been developed utilizing a domino 1,3-dipolar cycloaddition/ring-opening/ring-cleavage sequence, which highlights the potential for complex transformations involving carbaldehyde-functionalized heterocycles. rsc.org

Investigation of Stereoselective Transformations

The chiral nature of many pyrrolidine-containing bioactive molecules necessitates the development of stereoselective transformations. nih.gov The carbaldehyde group in this compound provides a crucial prochiral center for the investigation of such reactions.

Diastereoselective Reactions:

The addition of nucleophiles to the aldehyde can lead to the formation of new stereocenters. The inherent chirality of the pyrrolidine (B122466) ring, even in its racemic form, can influence the stereochemical outcome of these additions, leading to diastereoselectivity. For example, aldol (B89426) reactions of aldehydes with enolates can generate syn and anti diastereomers. synquestlabs.com The facial selectivity of the nucleophilic attack on the carbonyl group is influenced by the steric and electronic properties of the N-benzyl group and the pyrrolidine ring itself.

Enantioselective Reactions:

The development of enantioselective transformations is paramount for the synthesis of optically pure compounds. This can be achieved by using chiral catalysts or reagents to control the approach of a nucleophile to the two enantiotopic faces of the aldehyde. Organocatalysis, in particular, offers powerful methods for the enantioselective functionalization of aldehydes. For example, the enantioselective addition of acetaldehyde (B116499) to nitroalkenes can be catalyzed by chiral aminocatalysts.

While specific studies detailing the enantioselective derivatization of this compound are not prominent, the synthesis of the chiral alcohol, [(3S)-1-Benzylpyrrolidin-3-yl]methanol, is known, implying that stereoselective reduction of the aldehyde is achievable. synquestlabs.com This underscores the potential for developing a broader range of enantioselective additions to this substrate.

Below is a table summarizing hypothetical stereoselective reactions involving this compound based on established methodologies for other aldehydes.

| Reaction Type | Reactant 2 | Catalyst/Reagent | Potential Product(s) | Stereochemical Outcome |

| Aldol Addition | Ketone Enolate | Lewis Acid | β-Hydroxy ketone | Diastereoselective (syn/anti) |

| Grignard Reaction | Organomagnesium Halide | - | Secondary alcohol | Diastereoselective |

| Organocatalytic Michael Addition | Nitroalkene | Chiral Amine | γ-Nitroaldehyde | Enantioselective |

| Asymmetric Hydrogenation | H₂ | Chiral Metal Complex | Chiral Alcohol | Enantioselective |

Synthetic Methodologies for 1 Benzylpyrrolidine 3 Carbaldehyde and Analogs

Established Synthetic Routes to the Pyrrolidine (B122466) Core

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in numerous natural products and pharmaceuticals. rsc.orgresearchgate.nettandfonline.com Its synthesis has been a focal point of organic chemistry, leading to the development of diverse and efficient methodologies.

Cycloaddition Reactions in Pyrrolidine Annulation

Among the most powerful and widely utilized methods for constructing the pyrrolidine ring are cycloaddition reactions, particularly the [3+2] cycloaddition of azomethine ylides. rsc.orgscholaris.carsc.org This approach offers a high degree of stereocontrol and atom economy, allowing for the creation of multiple stereocenters in a single step. acs.org

Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the condensation of α-amino acids or their esters with aldehydes or ketones. mdpi.comacs.org These reactive intermediates then readily react with a wide range of dipolarophiles, such as alkenes and alkynes, to afford highly substituted pyrrolidines. scholaris.caacs.orgthieme-connect.com The versatility of this method is highlighted by its application in the synthesis of complex polycyclic systems and spiro-pyrrolidines. mdpi.comnih.gov

The diastereoselectivity of these cycloadditions can often be controlled by the choice of starting materials, catalysts, and reaction conditions. scholaris.caacs.org For instance, the use of chiral catalysts has enabled the development of highly enantioselective 1,3-dipolar cycloadditions, providing access to enantioenriched pyrrolidine derivatives. rsc.orgnih.govrsc.org

Table 1: Examples of Cycloaddition Reactions for Pyrrolidine Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| Glycine (B1666218) ester & Aldehyde | Maleimide | AgOAc, DBU | Substituted pyrrolidine | scholaris.ca |

| N-Aryl-α-amino acid | Alkene | AgOAc, Et3N | Polysubstituted pyrrolidine | acs.org |

| Iminoester | Alkene | Ag2CO3 | Densely substituted pyrrolidine | acs.org |

| Amide/Lactam | Electron-deficient alkene | Vaska's complex, TMDS | Structurally complex pyrrolidine | acs.orgnih.gov |

Multicomponent Reaction Strategies for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like pyrrolidines from simple starting materials in a single operation. researchgate.nettandfonline.comnih.gov These reactions offer significant advantages in terms of step economy, waste reduction, and the generation of molecular diversity. researchgate.net

Several MCRs have been developed for the construction of the pyrrolidine scaffold. A notable example involves the Yb(OTf)3-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which yields highly substituted pyrrolidines with good diastereoselectivity. organic-chemistry.org Another approach utilizes the reaction of isocyanides, heterocyclic thiols, and gem-dicyano olefins to directly form an imino-pyrrolidine-thione scaffold. acs.org

The power of MCRs is further demonstrated in the one-pot synthesis of highly substituted pyrrolidine derivatives through the reaction of optically active phenyldihydrofuran, N-tosyl imino esters, and silane (B1218182) reagents. nih.gov This method allows for the construction of up to three stereogenic centers in a single step with high diastereoselectivity. nih.gov

Table 2: Multicomponent Reactions for Pyrrolidine Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| Aldehyde | Amine | 1,1-Cyclopropanediester | Yb(OTf)3 | Substituted pyrrolidine | organic-chemistry.org |

| Isocyanide | Heterocyclic thiol | gem-Dicyano olefin | - | Imino-pyrrolidine-thione | acs.org |

| Phenyldihydrofuran | N-Tosyl imino ester | Silane reagent | TiCl4 | Highly substituted pyrrolidine | nih.gov |

| Aromatic aldehyde | Aniline | Ethyl 2,4-dioxovalerate | Acetic acid | 1,4,5-Trisubstituted pyrrolidine-2,3-dione | beilstein-journals.org |

Reductive Cyclization Approaches

Reductive cyclization represents another important strategy for the synthesis of the pyrrolidine core. These methods often involve the intramolecular cyclization of a linear precursor containing both a nitrogen atom and a suitable functional group that can be reduced and participate in ring formation.

One such approach is the reductive amination/cyclization of levulinic acid. rsc.org By carefully selecting the catalyst, either pyrrolidones or pyrrolidines can be selectively produced. rsc.org For instance, using AlCl3 as the catalyst leads to the formation of pyrrolidones, while RuCl3 promotes the synthesis of pyrrolidines. rsc.org

Another powerful method involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by an intramolecular cycloaddition. acs.orgnih.gov This strategy allows for the synthesis of a wide range of structurally complex and polycyclic pyrrolidine architectures with high diastereoselectivity. acs.orgnih.gov Furthermore, the reductive cyclization of N-tethered cyclic imides using reagents like samarium(II) iodide provides an efficient route to pyrrolidine scaffolds. researchgate.net

Targeted Synthesis of the Carbaldehyde Moiety

Once the pyrrolidine core is established, the next crucial step is the introduction of the carbaldehyde functionality at the 3-position. This can be achieved through direct formylation reactions or by introducing a precursor group that can be readily converted to an aldehyde.

Formylation Reactions in Pyrrolidine Systems

Direct formylation of the pyrrolidine ring at the 3-position can be challenging due to the potential for reactions at other positions, particularly the nitrogen atom or the α-carbons. However, specific methodologies have been developed to achieve this transformation. While direct formylation of the parent 1-benzylpyrrolidine (B1219470) is not extensively detailed, analogous formylation reactions on similar heterocyclic systems provide insight into potential synthetic routes. For instance, the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride and a formamide (B127407) derivative, is a classic method for introducing an aldehyde group onto electron-rich aromatic and heterocyclic rings. The applicability of such a method to a pre-formed 1-benzylpyrrolidine would depend on the reactivity of the pyrrolidine ring itself.

Introduction of Aldehyde Functionality via Precursors

A more common and often more controlled approach involves the synthesis of a pyrrolidine derivative bearing a functional group at the 3-position that can be readily converted into a carbaldehyde. This precursor strategy offers greater flexibility and can circumvent issues of regioselectivity associated with direct formylation.

A prominent method involves the synthesis of 1-benzylpyrrolidine-3-carboxylic acid or its esters. rsc.orgnih.govsigmaaldrich.com The carboxylic acid or ester group can then be reduced to the corresponding primary alcohol, which is subsequently oxidized to the aldehyde. This two-step sequence is a well-established transformation in organic synthesis. For example, the reduction of the carboxylic acid can be achieved using reducing agents like lithium aluminum hydride, followed by oxidation of the resulting alcohol using reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Alternatively, the synthesis can proceed through a nitrile intermediate. A 3-cyanopyrrolidine derivative can be synthesized and then reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H).

Another strategy involves the use of a protected aldehyde equivalent. For instance, a pyrrolidine derivative with a 3-dimethoxymethyl group can be synthesized. This acetal (B89532) can then be deprotected under acidic conditions to reveal the desired carbaldehyde functionality. This approach protects the aldehyde group during the synthesis of the pyrrolidine ring and other transformations.

The synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione from ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate and benzaldehyde (B42025) suggests the availability of pyrrolidine precursors with functionality at the 3-position that could potentially be manipulated to form a carbaldehyde. scichemj.org

Catalytic Methodologies in Pyrrolidine Synthesis

Catalytic strategies offer elegant and efficient pathways to the pyrrolidine framework, often providing high levels of stereocontrol and atom economy. These methods can be broadly categorized into those using small organic molecules (organocatalysis), transition metal complexes (metal catalysis), or biological macromolecules (biocatalysis).

Organocatalytic Transformations

Asymmetric organocatalysis has become a powerful tool for building complex chiral molecules, standing as a complementary approach to metal-catalyzed methods. acs.org The use of readily available, low-toxicity small organic molecules as catalysts is a key advantage. acs.org Proline and its derivatives are among the most successful organocatalysts for synthesizing substituted pyrrolidines. mdpi.comnih.gov

Research has focused on developing cascade reactions, which allow for the rapid construction of molecular complexity from simple starting materials. For instance, a highly enantioselective and diastereoselective synthesis of substituted pyrrolidines featuring a quaternary stereocenter at the C-3 position has been achieved through a cascade reaction between N-Tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone, catalyzed by cinchona-derived amino-squaramide catalysts. rsc.org

Another powerful strategy is the one-pot synthesis, combining multiple organocatalytic reactions. An enantioselective one-pot synthesis of various pyrrolidine core structures has been developed starting from glycine esters. acs.org This method involves an asymmetric conjugate addition followed by an organocatalytic intramolecular reductive amination. acs.org

Table 1: Examples of Organocatalytic Methods in Pyrrolidine Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Cinchonidine derived amino-squaramide | Asymmetric cascade reaction | Forms highly substituted pyrrolidines with a C-3 quaternary stereocenter. | rsc.org |

| Chiral phase transfer catalyst | One-pot conjugate addition and reductive amination | Starts from readily available glycine esters to form diverse pyrrolidine cores. | acs.org |

| Proline and Prolinamide Derivatives | Michael addition of aldehydes to β-nitroalkenes | Utilizes a trifluoromethanesulfonamide (B151150) (-NHTf) group as an effective H-bond donor. nih.gov | nih.gov |

| Chiral Phosphoric Acid | Cascade β-functionalization/aromatization | Synthesizes β-substituted aryl pyrroles from N-aryl pyrrolidines. rsc.org | rsc.org |

Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis provides a diverse and powerful toolkit for pyrrolidine synthesis through various reaction pathways, including C-H bond activation, cycloadditions, and hydroaminations. rsc.orgorganic-chemistry.org A wide range of metals, such as palladium, rhodium, iridium, copper, and gold, have been employed. rsc.orgorganic-chemistry.org

Iridium-catalyzed reductive generation of azomethine ylides from amides or lactams is a general method for synthesizing functionalized pyrrolidines. acs.org This approach proceeds via a [3+2] dipolar cycloaddition under mild conditions, offering high diastereoselectivity and compatibility with numerous electron-poor olefins. acs.org Similarly, copper-catalyzed cascade reactions can produce 3-acyl-2-pyrrolines from pyrrolidines through a C(sp³)–H bond dehydrogenation followed by cross-coupling. rsc.org

Other notable methods include:

Palladium-catalyzed intramolecular C–H dehydrogenative 5-exo cyclization of imines and carboamination of alkenes. rsc.org

Rhodium-catalyzed [1+1+3] annulation of diazoenals and vinyl azides to create enal-functionalized 1-pyrrolines. rsc.org

Platinum/Brønsted acid relay catalysis that couples N-Boc-protected alkynamine derivatives with alkenes or alkynes in a cascade process. nih.gov

Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, which demonstrates excellent regioselectivity and functional group tolerance. organic-chemistry.orgacs.org

Table 2: Overview of Metal-Catalyzed Pyrrolidine Syntheses

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Iridium (Vaska's complex) | Reductive [3+2] Cycloaddition | Tertiary amides and conjugated alkenes | Polysubstituted pyrrolidines | acs.org |

| Copper | Intramolecular C–H Amination | N-fluoride amides | Pyrrolidines and piperidines | acs.org |

| Rhodium (Rh₂(OAc)₄) | [1+1+3] Annulation | Diazoenals and vinyl azides | Enal-functionalized 1-pyrrolines | rsc.org |

| Palladium | Alkene Carboamination | (Hetero)arylthianthrenium triflates and alkenes | Biologically important pyrrolidines | organic-chemistry.org |

| Platinum/Triflic Acid | Cycloisomerization/Nucleophilic Addition | N-Boc-protected alkynamines and alkenes/alkynes | Pyrrolidine derivatives | nih.gov |

| Gold | Domino Ring-Opening/Closing Hydroamination | Methylenecyclopropanes and sulfonamides | Pyrrolidine derivatives | organic-chemistry.org |

Enzyme-Catalyzed Synthetic Pathways

Biocatalysis represents a green and highly selective frontier in chemical synthesis. Enzymes can operate under mild conditions and exhibit remarkable stereocontrol, making them attractive for producing complex chiral molecules. bioengineer.org

A recent breakthrough involves the repurposing of haemoproteins for asymmetric metal-catalyzed hydrogen atom transfer (MHAT). bioengineer.org An engineered variant of the P450_BM3 enzyme was shown to catalyze radical cyclization reactions to form diverse cyclic amines, including pyrrolidines, with exceptional enantioselectivity (up to 98:2 e.r.). bioengineer.org This enzymatic MHAT catalysis provides a greener, more efficient route to chiral nitrogen heterocycles, which are privileged motifs in medicinal chemistry. bioengineer.org

In the biosynthesis of the antibiotic anisomycin, a unique ThDP-dependent enzyme, siAniP, plays a crucial role in forming the benzylpyrrolidine precursor. nih.gov This enzyme catalyzes the condensation between 4-hydroxyphenylpyruvic acid and glyceraldehyde, initiating the pyrrolidine ring synthesis. nih.gov The discovery of siAniP not only clarifies the biosynthetic pathway but also provides a potent biocatalyst for creating structural derivatives of anisomycin. nih.gov

Furthermore, carboxylic acid reductases (CARs) are capable of reducing various carboxylic acids to their corresponding aldehydes. nih.gov This enzymatic transformation is relevant for the synthesis of aldehyde-functionalized heterocycles, potentially including precursors to 1-Benzylpyrrolidine-3-carbaldehyde. nih.gov

Table 3: Selected Enzymes in Pyrrolidine and Aldehyde Synthesis

| Enzyme/Enzyme Class | Function | Reaction | Significance | Reference |

|---|---|---|---|---|

| Engineered Haemoprotein (P450_BM3 mutant) | Asymmetric Metal-Catalyzed H-Atom Transfer (MHAT) | Radical cyclization of unactivated alkenes | Highly enantioselective synthesis of pyrrolidines under aerobic, whole-cell conditions. | bioengineer.org |

| siAniP (ThDP-dependent enzyme) | Transketolase | Condensation of an aromatic keto acid and an aldehyde | Key step in the biosynthesis of the benzylpyrrolidine scaffold of anisomycin. | nih.gov |

| Carboxylic Acid Reductase (CAR) | Carboxylic Acid Reduction | ATP- and NADPH-dependent reduction of carboxylic acids | Synthesis of aldehydes from diverse acid precursors. | nih.gov |

Chirality and Asymmetric Synthesis of 1 Benzylpyrrolidine 3 Carbaldehyde Derivatives

Importance of Chiral 1-Benzylpyrrolidine (B1219470) Scaffolds

Chiral-substituted pyrrolidines are a ubiquitous structural motif found in numerous biologically active natural products and synthetic compounds. mdpi.com Their significance is underscored by their widespread application in medicinal chemistry as building blocks for drugs targeting a range of diseases. nih.gov The five-membered pyrrolidine (B122466) ring offers a three-dimensional structure due to the sp3-hybridization of its carbon atoms and the non-planarity of the ring, a phenomenon known as "pseudorotation". nih.gov This structural feature allows for a precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors that are themselves chiral. nih.govnih.gov

The stereochemistry of the carbons within the pyrrolidine ring can lead to different stereoisomers, each potentially possessing distinct biological profiles. nih.gov Consequently, controlling the chirality during synthesis is paramount. The 1-benzyl group serves as a common protecting group for the pyrrolidine nitrogen, which can be readily removed in later synthetic steps. The carbaldehyde group at the 3-position is a versatile functional handle, enabling a wide array of chemical transformations for further derivatization. The development of new drugs and complex molecular architectures heavily relies on the availability of such chiral building blocks. mdpi.comnih.gov The U.S. Food and Drug Administration (FDA) guidelines emphasize the need to establish the absolute stereochemistry of chiral centers early in drug development, further highlighting the importance of asymmetric synthesis. nih.gov

Strategies for Enantioselective Synthesis

The creation of a specific stereoisomer of 1-benzylpyrrolidine-3-carbaldehyde and its derivatives requires precise control over the formation of stereocenters. Enantioselective synthesis aims to produce one enantiomer in preference to the other. Several powerful strategies have been developed to achieve this goal.

One of the most reliable methods for inducing chirality is the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comresearchgate.net After the desired stereocenter has been created, the auxiliary can be removed and often recycled. sigmaaldrich.comacs.org

A prominent application of this approach in pyrrolidine synthesis is the asymmetric 1,3-dipolar cycloaddition. acs.org For instance, Oppolzer's camphorsultam and Evans' oxazolidinones are commercially available and effective chiral auxiliaries. acs.org In a documented synthesis, a chiral sultam was used to direct the 1,3-dipolar cycloaddition to construct a 3,4-syn substituted pyrrolidine moiety with a high degree of diastereoselectivity and enantioselectivity. acs.org The chiral auxiliary shields one face of the dipolarophile, forcing the incoming dipole to approach from the less hindered face, thereby controlling the stereochemical outcome. acs.org A key advantage of this method is the ability to cleave the auxiliary under mild conditions, for example, using aqueous lithium hydroxide, without disturbing the newly formed chiral centers. acs.org

| Chiral Auxiliary | Application | Key Features |

| Oppolzer's Camphorsultam | Asymmetric 1,3-dipolar cycloaddition for pyrrolidine synthesis. acs.org | Commercially available; allows for efficient recovery and reuse; directs cycloaddition to achieve high diastereoselectivity. acs.org |

| Evans' Oxazolidinones | Asymmetric transformations, including aldol (B89426) reactions and alkylations. researchgate.netacs.org | Provides high levels of stereocontrol; can be cleaved under mild conditions. acs.org |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric synthesis of amines. sigmaaldrich.com | A versatile auxiliary for creating chiral amine centers. |

| (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylations. sigmaaldrich.com | Derived from a natural source; provides high diastereoselectivity in the alkylation of enolates. |

This table presents a selection of common chiral auxiliaries and their applications in asymmetric synthesis.

Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules, often avoiding the use of metals. mdpi.comnih.gov Chiral pyrrolidine derivatives themselves, particularly those derived from proline, are highly effective organocatalysts. nih.govmdpi.com Diarylprolinol silyl (B83357) ethers, introduced by Jørgensen and Hayashi, are among the most frequently used aminocatalysts for the asymmetric functionalization of aldehydes and ketones. nih.govresearchgate.net

These catalysts operate by forming a chiral enamine intermediate with a carbonyl compound. The bulky substituents on the catalyst then direct the approach of an electrophile to a specific face of the enamine, resulting in a highly enantioselective transformation. While often used for reactions of aldehydes, this principle can be applied to reactions that form a carbaldehyde group on a pre-existing chiral scaffold. The design of structurally innovative organocatalysts is an active area of research, with modifications to the catalyst structure allowing for fine-tuning of reactivity and selectivity for increasingly complex substrates. mdpi.combeilstein-journals.org

| Chiral Catalyst Type | Example | Application | Mechanism of Action |

| Diarylprolinol Silyl Ethers | Hayashi-Jørgensen catalysts | Asymmetric Michael additions, aldol reactions, α-functionalization of aldehydes. nih.govresearchgate.net | Forms a chiral enamine intermediate, with the catalyst's bulky groups directing the electrophilic attack. mdpi.com |

| Proline and Derivatives | L-proline | Asymmetric aldol and Mannich reactions. nih.gov | One of the earliest and simplest organocatalysts, operating via an enamine mechanism. nih.gov |

| Bifunctional Pyrrolidine-Thioureas | Various synthesized catalysts | Asymmetric Michael additions. mdpi.com | Activates both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding with the thiourea (B124793) moiety). mdpi.com |

This table highlights key classes of chiral catalysts used in asymmetric reactions involving aldehydes.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. In the context of pyrrolidine derivatization, this can be achieved through various means.

For example, starting with an enantiomerically pure precursor from the "chiral pool," such as (R)-glyceraldehyde, allows for the synthesis of chiral pyrrolidine-based organocatalysts. beilstein-journals.org The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides. scholaris.ca While these reactions can sometimes yield mixtures of diastereomers, conditions can be optimized to favor a single product. The choice of metal and demetalation conditions for generating the azomethine ylide can control the reaction pathway and, consequently, the relative stereochemistry of the resulting pyrrolidine ring. scholaris.ca Similarly, Ni/photoredox dual catalysis has been developed for the enantioselective cross-coupling of N-benzylic trifluoroborate salts with aryl bromides to form highly enantioenriched, pharmaceutically relevant structures. nih.gov

Diastereoselective Synthesis of Substituted Pyrrolidines

When a molecule has more than one stereocenter, diastereomers can exist. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. Many synthetic strategies for pyrrolidines are designed to control the relative stereochemistry of multiple substituents.

Three-component reactions are highly efficient for building molecular complexity in a single step. For instance, the Yb(OTf)3 catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters can produce highly substituted pyrrolidines. acs.org Similarly, a three-component [3+2] cycloaddition involving cyclic amines, aldehydes, and olefinic oxindoles has been developed for the diastereoselective synthesis of spirooxindole-pyrrolidines. nih.gov The stereochemistry of the major product is often rationalized by a proposed transition state where steric interactions are minimized. nih.gov

The addition of organometallic reagents to chiral sulfinimines is another robust method for diastereoselective synthesis. acs.orgnih.gov A one-pot, four-step protocol involving the addition of a silyl-substituted organolithium reagent to a chiral sulfinimine followed by intramolecular cyclization has been shown to produce N-protected silyl-substituted pyrrolidines in high yields and with excellent diastereoselectivity. acs.orgnih.gov

| Method | Reactants | Outcome | Reference |

| Azomethine Ylide Cycloaddition | Azomethine ylides, alkenes | Highly substituted pyrrolidines with controlled diastereoselectivity. | scholaris.ca |

| Three-Component [3+2] Cycloaddition | Cyclic amines, aldehydes, olefinic oxindoles | Diastereoselective synthesis of spirooxindole-pyrrolidines. | nih.gov |

| Addition to Chiral Sulfinimines | Silyl-substituted organolithiums, chiral sulfinimines | Silyl-substituted pyrrolidines with excellent diastereoselectivity. | acs.orgnih.gov |

| Homo [3+2] Dipolar Cycloaddition | Nitrones, 1,1-cyclopropanediesters | Tetrahydro-1,2-oxazines as precursors to 2,5-trans substituted pyrrolidines. | acs.org |

This table summarizes various methods for the diastereoselective synthesis of substituted pyrrolidines.

Resolution of Racemic Mixtures

When an enantioselective synthesis is not feasible or provides low selectivity, a racemic mixture (a 50:50 mixture of both enantiomers) may be produced. Resolution is the process of separating these enantiomers.

Kinetic resolution is a common technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. rsc.org In this process, one enantiomer reacts faster, converting it into a new product, while the slower-reacting enantiomer is left behind. rsc.org This allows for the separation of the unreacted starting material from the newly formed product. A significant limitation is that the maximum theoretical yield for each separated compound is 50%. rsc.org Peptide-based catalysts have been successfully used for the kinetic resolution of racemic β-branched aldehydes through conjugate addition reactions, yielding both enantiomerically enriched aldehydes and γ-nitroaldehydes with high stereoselectivity. nih.govacs.org

Enzymatic resolutions offer a powerful alternative. Lipases, for example, are frequently used to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for separation. rsc.org To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution (DKR) can be employed. In DKR, a second catalyst is added to racemize the slower-reacting enantiomer in situ. This continuously replenishes the faster-reacting enantiomer, theoretically allowing for a 100% yield of the desired product. For example, the combination of a lipase (B570770) (like Candida antarctica lipase A) with a ruthenium catalyst for racemization has been used to achieve high yields and excellent enantioselectivity in the resolution of racemic pyrrolidines. rsc.org

Enzymatic Resolution Techniques

Enzymatic kinetic resolution has emerged as a powerful and green methodology for the separation of enantiomers. This technique utilizes the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the precursors of this compound, this typically involves the resolution of a racemic alcohol, such as 1-benzyl-3-pyrrolidinol (B1218477), or a carboxylic acid ester.

Lipases, particularly Candida antarctica lipase B (CAL-B), are widely employed due to their broad substrate scope, high enantioselectivity, and stability in organic solvents. nih.govrsc.orgmdpi.comscielo.brnih.gov The resolution of racemic 1-benzyl-3-pyrrolidinol via lipase-catalyzed acylation is a common approach. In this process, the lipase selectively acylates one enantiomer, producing an ester, while the other enantiomer of the alcohol remains largely unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be separated by conventional chromatographic techniques. The choice of acyl donor and solvent system is crucial for achieving high enantioselectivity and reaction rates.

A review on the kinetic resolution of substituted pyrrolidines highlights the use of lipases in the acetylation of 3-hydroxypyrrolidine derivatives, underscoring the feasibility of this approach for obtaining chiral precursors. rsc.org While specific data for the resolution of 1-benzyl-3-pyrrolidinol is not extensively detailed in the public domain, the general principles and conditions from similar resolutions can be applied.

Table 1: Representative Conditions for Lipase-Catalyzed Kinetic Resolution of Pyrrolidinol Derivatives

| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Substrate |

| Candida antarctica Lipase B (CAL-B) | Racemic 1-benzyl-3-pyrrolidinol | Vinyl acetate | Toluene | 40 | >95% (ester) | >95% (alcohol) |

| Pseudomonas cepacia Lipase | Racemic N-Boc-3-hydroxypyrrolidine | Isopropenyl acetate | Diisopropyl ether | 30 | High | High |

| Candida rugosa Lipase | Racemic 3-hydroxypyrrolidine | Acetic anhydride | Tetrahydrofuran | 25 | Moderate to High | Moderate to High |

Note: The data in this table is illustrative and based on typical conditions reported for the resolution of similar compounds. Actual results may vary depending on specific experimental parameters.

Chemical Resolution Methods

Chemical resolution via the formation of diastereomeric salts is a classical yet highly effective method for separating enantiomers. nii.ac.jplibretexts.orglibretexts.orgresearchgate.netlibretexts.org This technique is particularly well-suited for the resolution of racemic carboxylic acids or amines. In the context of producing chiral this compound, the resolution of racemic 1-benzylpyrrolidine-3-carboxylic acid is a key strategy.

The process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The choice of the resolving agent and the crystallization solvent is critical for achieving efficient separation and high diastereomeric purity. The crystal structures of the diastereomeric salts can play a significant role in the efficiency of the resolution, with stable hydrogen-bond networks in the less-soluble salt being a key factor for successful separation. rsc.org

Table 2: Common Chiral Resolving Agents and Solvents for the Resolution of Carboxylic Acids

| Chiral Resolving Agent | Type | Typical Solvents for Crystallization |

| (R)-(+)-1-Phenylethylamine | Chiral Amine | Ethanol (B145695), Methanol, Isopropanol |

| (S)-(-)-1-Phenylethylamine | Chiral Amine | Ethanol, Acetone, Ethyl acetate |

| Brucine | Chiral Alkaloid | Acetone, Water, Methanol |

| Strychnine | Chiral Alkaloid | Ethanol, Chloroform |

| (1R,2R)-(+)-Tartaric acid | Chiral Acid (for resolving bases) | Water, Ethanol |

| (1S,2S)-(-)-Tartaric acid | Chiral Acid (for resolving bases) | Water, Ethanol |

| (R)-(-)-Mandelic acid | Chiral Acid (for resolving bases) | Water, Acetonitrile |

Note: The selection of the resolving agent and solvent is empirical and often requires screening to find the optimal conditions for a specific racemic acid.

Once the enantiomerically pure 1-benzyl-3-pyrrolidinol or 1-benzylpyrrolidine-3-carboxylic acid is obtained, it can be converted to the target chiral this compound through standard organic transformations, such as oxidation of the alcohol or reduction of the carboxylic acid derivative.

Applications in Medicinal Chemistry and Drug Discovery

1-Benzylpyrrolidine-3-carbaldehyde as a Key Building Block

This compound is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde group and a synthetically versatile pyrrolidine (B122466) ring with an N-benzyl substituent, makes it an ideal precursor for creating complex molecular architectures. The pyrrolidine ring is a common motif in numerous natural products and pharmacologically active compounds. The aldehyde functionality allows for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the straightforward introduction of diverse substituents and the construction of extensive compound libraries for drug discovery screening. This strategic positioning of reactive sites facilitates diversity-oriented synthesis, a key strategy in the search for novel therapeutic agents nih.gov.

Design and Synthesis of Bioactive N-Benzylpyrrolidine Analogues

The inherent structural features of this compound have been exploited by medicinal chemists to design and synthesize a multitude of N-benzylpyrrolidine analogues with significant biological activities. By modifying the core structure, researchers have developed compounds targeting a variety of enzymes and receptors implicated in numerous diseases.

The N-benzylpyrrolidine framework is a key component in the design of inhibitors for enzymes implicated in Alzheimer's disease, namely cholinesterases (ChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is a primary therapeutic target as it is involved in the production of neurotoxic amyloid-β (Aβ) peptides that form plaques in the brain nih.govnih.gov.

Researchers have synthesized novel multifunctional ligands based on a 1-benzylpyrrolidine-3-amine scaffold. These compounds have demonstrated potent inhibitory activity against butyrylcholinesterase (BuChE) and also possess properties such as the ability to prevent Aβ aggregation, chelate metal ions, and exert antioxidant effects nih.gov. Specifically, certain derivatives showed significant BuChE inhibition with IC50 values in the low micromolar range nih.gov. Further studies on N-benzylpyrrolidine hybrids combined with an oxadiazole moiety have yielded compounds with extensive inhibitory action against human acetylcholinesterase (hAChE), human butyrylcholinesterase (hBuChE), and BACE-1 nih.gov. These multi-target hybrids have also shown the ability to permeate the blood-brain barrier and protect neuronal cells nih.gov. The development of such multi-target-directed ligands is a promising strategy for addressing the complex pathology of Alzheimer's disease nih.gov.

The pyrrolidine ring is a foundational scaffold for a class of nootropic agents known as racetams, which are noted for their cognitive-enhancing effects. The search for new molecules to improve memory and learning has led to the chemical modification of existing nootropic drugs nih.gov.

Nebracetam (B40111), a compound with a 4-(aminomethyl)-1-benzylpyrrolidin-2-one structure, has been a subject of interest for its ability to improve learning and memory in patients with dementia nih.gov. Research has focused on synthesizing analogues of nebracetam by introducing various substituents onto the benzyl (B1604629) radical. These modifications aim to explore the structure-activity relationship and optimize the nootropic effects of this class of compounds nih.gov. The mechanism of action for some of these agents involves interaction with muscarinic acetylcholine (B1216132) receptors, which are crucial for cognitive processes nih.gov. The development of such cognitive enhancers represents a significant area of therapeutic interest for managing neurological and psychological disorders researchgate.net.

The N-benzylpyrrolidine scaffold and related structures have been investigated for their potential as antiviral and antitumor agents. While direct antiviral studies on this compound are limited, research on related benzaldehyde (B42025) and benzimidazole (B57391) derivatives suggests potential avenues for development nih.govresearchgate.net. For instance, certain hydroxy-substituted benzaldehydes have shown the ability to suppress the replication of Herpes Simplex Virus Type 1 (HSV-1) researchgate.net. Furthermore, benzimidazole ribonucleosides, which share structural similarities, have been evaluated for activity against human cytomegalovirus (HCMV) and HSV nih.gov. The broad antiviral activity of sulfonamide derivatives, some containing heterocyclic cores like pyrrolidine, further supports the potential of this chemical space for discovering new antiviral drugs mdpi.com.

In the realm of oncology, diversity-oriented synthesis has been used to create libraries of 1-benzylpyrrolidin-3-ol analogues. Screening of these compounds against a panel of human cancer cell lines, including leukemia (HL-60), lung adenocarcinoma (A549), and glioblastoma (T98G), revealed selective cytotoxicity towards cancer cells nih.gov. Certain lead compounds induced apoptosis, a programmed cell death mechanism, in tumor cells, suggesting their potential as anticancer agents nih.gov. The antitumor activity of benzaldehyde derivatives has also been noted in other studies, where they have shown response in various types of carcinomas nih.govwjpmr.com. Additionally, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and demonstrated promising anticancer activity researchgate.net.

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. The N-benzylpyrrolidine scaffold has served as a valuable starting point for this endeavor.

A notable class of compounds, N-benzyl-3-sulfonamidopyrrolidines, also known as gyramides, have been identified as a new class of bacterial DNA gyrase inhibitors nih.gov. DNA gyrase is an essential enzyme for bacterial replication, making it an attractive target for antibiotics. These gyramide compounds have demonstrated inhibitory activity against the DNA gyrase of Escherichia coli with IC50 values in the low micromolar range and have shown antibacterial effects against a panel of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa nih.gov. Other research has focused on synthesizing thiazole-based pyrrolidine derivatives, which have shown selective antibacterial activity against Gram-positive bacteria biointerfaceresearch.com. These findings highlight the potential of the N-benzylpyrrolidine core structure in the development of new and effective antibacterial therapies nih.govbiointerfaceresearch.com.

The N-benzylpyrrolidine moiety has also been incorporated into compounds designed to act as urease inhibitors and anti-inflammatory agents. Urease is an enzyme that plays a key role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori nih.gov. Inhibition of this enzyme is a validated strategy for treating such infections. Research has shown that N-benzylbenzisoselenazolones, which feature an N-benzyl group, are potent inhibitors of H. pylori ureolysis nih.gov. Similarly, benzylidine indane-1,3-diones have been identified as a novel class of urease inhibitors nih.gov.

In the context of inflammation, various derivatives of pyrrolidine have been synthesized and evaluated for their anti-inflammatory properties. Studies on novel pyrrolidine derivatives have demonstrated significant anti-inflammatory and analgesic effects in animal models nih.gov. These compounds are believed to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation nih.gov. Additionally, benzyl pyrrolones have been synthesized and shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine nih.gov. These compounds also exhibited significant in vivo anti-inflammatory activity in carrageenan-induced paw edema models, with some showing efficacy comparable to the standard drug indomethacin (B1671933) nih.gov.

Development of Caspase 3 and Apoptosis Inducers

The process of programmed cell death, or apoptosis, is essential for maintaining cellular homeostasis, and defects in this process are a hallmark of carcinogenesis. researchgate.netmonash.edu This has led researchers to focus on developing agents that can induce apoptosis in tumor cells. Caspases are key mediators of apoptosis, with caspase-3 being a frequently activated executioner protease that is considered a primary target for cytotoxic drug design. monash.edunih.govnih.gov

In this context, analogues of 1-benzylpyrrolidine (B1219470), specifically 1-benzylpyrrolidin-3-ol analogues, have been synthesized and evaluated for their potential as apoptotic agents. researchgate.netmonash.edu A library of these compounds was screened for cytotoxicity against various human cancer cell lines. researchgate.net The lead compounds demonstrated selective cytotoxicity towards human promyelocytic leukemia (HL-60) cells at a concentration of 10 µM, while showing milder effects on non-cancerous cell lines, confirming their selective action against cancer cells. researchgate.netmonash.edu Further investigation revealed that these lead compounds induce apoptosis in HL-60 cells by targeting and activating caspase-3. researchgate.netmonash.edu The binding of these molecules to caspase-3 is thought to enhance its activity, promoting controlled cancer cell death. monash.edu

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. Such studies on derivatives of the 1-benzylpyrrolidine scaffold have been conducted to optimize their therapeutic or biological effects.

For instance, a series of 1-benzyl-3-(α-hydroxy-(un)substituted benzylidene)-pyrrolidine-2,4-diones were synthesized to explore their SAR as potential herbicides. nih.gov These compounds, which possess a tricarbonyl methane (B114726) structure, are designed to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov The study found that the nature and position of substituents on the benzylidene ring significantly influenced the herbicidal activity.

Table 1: SAR Findings for 1-Benzylpyrrolidine Derivatives as Herbicides

| Compound Feature | Observation | Biological Activity Impact |

|---|---|---|

| Core Structure | The 3-acyltetramic acid moiety provides the necessary tricarbonylmethane structure for activity. nih.gov | Essential for HPPD inhibition. nih.gov |

| Substituents | Modifications on the benzylidene group. nih.gov | Directly influences herbicidal potency and selectivity. nih.gov |

| Selectivity | Certain derivatives showed higher activity against Echinochloa crusgalli (a weed) and lower activity against Brassica napus (a crop). nih.gov | Indicates potential for developing selective herbicides. nih.gov |

These findings, while in the context of herbicidal action, underscore the principle that modifying the substituents on the benzyl and pyrrolidine rings is a key strategy for tuning the biological activity of this class of compounds. nih.gov

Computational Chemistry in Drug Design

Computational techniques are invaluable tools in modern drug discovery, enabling the prediction of molecular interactions and the rational design of more potent and selective drug candidates. Molecular docking and molecular dynamics simulations have been instrumental in elucidating the mechanism of action for 1-benzylpyrrolidine derivatives.

Molecular Docking Investigations

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. researchgate.netmonash.edu This technique was employed to investigate the possible binding modes of the lead 1-benzylpyrrolidin-3-ol analogues with their biological target, caspase-3. researchgate.netmonash.edu

The docking protocol was first validated by re-docking the co-crystal ligand into the caspase-3 active site. monash.edu Subsequent docking of the lead compounds, such as 5j and 5p, revealed that they fit within the active site of caspase-3, forming various non-covalent interactions with key amino acid residues. monash.edu These in silico studies provided a molecular-level explanation for the observed biological activity, suggesting that the compounds' ability to bind effectively to the caspase-3 active site is responsible for their apoptosis-inducing effects. monash.edu

Table 2: Summary of Molecular Docking Findings

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 1-Benzylpyrrolidin-3-ol Analogues | Caspase-3 | Compounds bind to the active site, forming non-covalent interactions with key residues. | researchgate.netmonash.edu |

| Binding predicts the propensity of the compounds to act as apoptotic agents. | monash.edu |

Molecular Dynamics Simulations

To further investigate the stability of the ligand-protein interaction predicted by molecular docking, molecular dynamics (MD) simulations were performed. researchgate.netmonash.edu MD simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of the physiological environment. monash.edumdpi.com

For the lead 1-benzylpyrrolidin-3-ol analogues, MD simulations of the compound-caspase-3 complex were run for a duration of 50 nanoseconds (ns). researchgate.netmonash.edu The simulations aimed to confirm the stability of the binding predicted by the docking studies. researchgate.net The results indicated that the compound-caspase-3 complexes for the lead molecules remained stable throughout the entire 50 ns simulation. researchgate.netmonash.edu An analysis of the simulation showed that the compounds maintained a consistent number of contacts with the protein's active site, confirming a stable binding mode. monash.edu This stability suggests that the binding of these analogues might alter the conformation of caspase-3 in a way that promotes its enzymatic activity, leading to enhanced apoptosis. monash.edu

Table 3: Overview of Molecular Dynamics Simulation Results

| System Simulated | Simulation Time | Key Parameters Assessed | Outcome |

|---|

Other Academic and Industrial Applications

Role in Catalysis Research and Ligand Design

The pyrrolidine (B122466) scaffold is a cornerstone in the field of asymmetric catalysis, largely due to the success of proline and its derivatives as organocatalysts. These catalysts are valued for their ability to facilitate stereoselective transformations, are environmentally benign, and readily available. Derivatives of pyrrolidine are frequently employed as chiral ligands in metal-catalyzed reactions and as standalone organocatalysts. dntb.gov.ua For instance, the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives, which share the N-benzylpyrrolidine core, has been explored for potential pharmacological activities. researchgate.net

Given this context, 1-Benzylpyrrolidine-3-carbaldehyde can be considered a valuable building block for the synthesis of novel chiral ligands and organocatalysts. The aldehyde functional group offers a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. For example, it can be readily converted into amines, alcohols, or other functional groups to create bidentate or polydentate ligands for transition metals. These ligands are crucial in asymmetric catalysis, where the chiral environment created by the ligand around the metal center dictates the stereochemical outcome of the reaction.

Furthermore, the synthesis of 1,3,4-trisubstituted pyrrolidines has been demonstrated as a strategy for developing compounds with specific biological activities. rsc.org This highlights the importance of the pyrrolidine ring system as a template for creating diverse molecular structures. While direct catalytic applications of this compound are not yet reported, its potential as a precursor to more complex and catalytically active molecules is significant. The development of novel 1,3-P,N ligands based on a seven-membered cyclic imine for asymmetric catalysis further underscores the ongoing research into new ligand systems where derivatives of cyclic amines play a crucial role. nih.gov

Contributions to Material Science and Polymer Development

In the realm of material science and polymer chemistry, aldehydes are important functional groups for the synthesis and modification of polymers. The Biginelli reaction, a one-pot multicomponent reaction, utilizes an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, which can be polymerized to create functional polymers with applications in the biomedical field, such as antioxidant and anticancer agents. nih.gov Theoretically, this compound could serve as the aldehyde component in such reactions, leading to the incorporation of the N-benzylpyrrolidine moiety into a polymer backbone, potentially imparting unique properties to the resulting material.

Moreover, the development of functional polymers often involves the introduction of specific chemical groups to a polymer chain. For instance, research has shown the synthesis of polylactide copolymers with pendant functional groups derived from protected amino acids like O-benzyl-L-serine. nih.gov These pendant groups can be further modified to attach biologically active molecules. Similarly, this compound could potentially be used to functionalize polymers, with the aldehyde group acting as a reactive site for grafting onto a polymer backbone or for post-polymerization modification.

The synthesis of phosphorus-containing polymers for applications such as sorbents has also been explored, where functional monomers are copolymerized. mdpi.com While not a direct application, it illustrates the general principle of creating functional materials through the polymerization of monomers with specific chemical features. The presence of both the benzyl (B1604629) and pyrrolidine groups in this compound could lead to polymers with interesting properties, such as altered thermal stability or solubility. For example, poly(benzyl methacrylate) is a known polymer with various applications, and incorporating a pyrrolidine functionality could lead to new materials. mdpi.com However, it is important to note that specific research detailing the use of this compound in polymer development is not currently available.

Application as Reference Standards in Analytical Chemistry

Analytical reference standards are highly purified and well-characterized compounds used in analytical testing to ensure the accuracy and reliability of results. beilstein-journals.org These standards are crucial in various industries, including pharmaceuticals, for the quantification of analytes and the validation of analytical methods. dntb.gov.ua A reference standard must have a well-documented identity and purity, often established through multiple analytical techniques. bme.hu

Currently, there is no evidence in the scientific literature to suggest that this compound is used as a certified reference material. While commercial suppliers list the compound, it is typically sold as a building block for chemical synthesis rather than as a reference standard. chemicalbook.comsigmaaldrich.com The development and certification of a reference standard is a rigorous process that involves extensive characterization and stability testing. For a compound to be adopted as a reference standard, there would need to be a specific analytical demand, for instance, as an impurity marker in a pharmaceutical product or as a primary standard for a class of related compounds. At present, the demand for this compound in this capacity has not been established.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Spectrometric Characterization in Synthetic Research

The structural confirmation of 1-Benzylpyrrolidine-3-carbaldehyde in synthetic research relies heavily on a suite of spectroscopic and spectrometric techniques. While detailed spectra are often proprietary to chemical suppliers or not widely published in academic literature, the standard analytical workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and often Infrared (IR) spectroscopy. bldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals corresponding to the different hydrogen environments in the molecule. Key resonances would include a distinct singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically in the range of 9.5-10.0 ppm. The aromatic protons of the benzyl (B1604629) group would appear as a multiplet around 7.2-7.4 ppm. The benzylic protons (PhCH₂-) and the protons on the pyrrolidine (B122466) ring would produce signals in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton. A prominent signal for the carbonyl carbon of the aldehyde group is expected at approximately 200 ppm. Other key signals include those for the aromatic carbons of the benzyl substituent and the aliphatic carbons of the pyrrolidine ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. Techniques like Electrospray Ionization (ESI) would show a peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular mass. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. A strong absorption band characteristic of the aldehyde C=O stretch would be prominent, typically appearing around 1720-1740 cm⁻¹. rsc.org

Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Aldehyde Proton (-CHO) | ~9.5 - 10.0 ppm |

| ¹H NMR | Aromatic Protons (C₆H₅-) | ~7.2 - 7.4 ppm |

| ¹³C NMR | Carbonyl Carbon (-CHO) | ~200 ppm |

| IR | Carbonyl Stretch (C=O) | ~1720 - 1740 cm⁻¹ |

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry, bond lengths, bond angles, and the conformation of its rings. While a crystal structure for the related compound (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione has been determined, a public crystal structure for this compound itself is not currently available in open literature. sciencepublishinggroup.comscispace.com

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield precise data such as:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The exact lengths and angles of the basic repeating unit of the crystal.

Molecular Conformation: Determining the precise conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the benzyl and carbaldehyde substituents. scispace.com

Intermolecular Interactions: Revealing non-covalent interactions like hydrogen bonds that dictate the packing of molecules in the crystal. sciencepublishinggroup.com

For the related dione, analysis revealed an envelope conformation for the pyrrolidine ring and a triclinic crystal system, illustrating the detailed insights that would be gained from a similar study on this compound. scispace.com

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for both assessing the purity of this compound and for its purification during synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard techniques employed.

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for quantifying the purity of the final product. Based on methods used for analogous compounds like 1-Benzyl-3-pyrrolidone and 1-Benzylpyrrolidine-3-carboxylic acid, a reverse-phase (RP-HPLC) method is typically used. usbio.netsielc.com Such a method allows for the separation of the target compound from starting materials, byproducts, and other impurities. Purity levels of 98% or higher are often reported for commercially available, related compounds. usbio.net

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient qualitative technique used in academic laboratories to monitor the progress of a reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), chemists can visualize the consumption of starting materials and the formation of the product. rsc.org

Table 2: Typical Chromatographic Conditions for Analysis of Benzylpyrrolidine Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| RP-HPLC | C18 Reverse-Phase Column (e.g., Newcrom R1) | Acetonitrile / Water with Phosphoric Acid or Formic Acid | Purity Assessment & Preparative Separation sielc.comsielc.com |

| TLC | Silica Gel (e.g., HSGF254) | Hexane / Ethyl Acetate mixtures | Reaction Monitoring rsc.org |

Reaction Optimization Strategies in Academic Laboratories

Key optimization strategies include:

Catalyst and Reagent Screening: The choice of catalyst can dramatically influence reaction efficiency. For instance, in the synthesis of related 1,3,4-trisubstituted pyrrolidines, boric acid was identified as an effective catalyst for the key 1,3-dipolar cycloaddition step. rsc.org In the synthesis of the related N-benzyl-3-pyrrolidinone, improving the Dieckmann cyclization step by using sodium in granular form instead of another form increased the yield from 44.7% to 64.0%. researchgate.net

Solvent Selection: The reaction solvent can affect reaction rates and equilibrium positions. In the synthesis of certain pyrrolidine-2,3-diones, changing the solvent from glacial acetic acid to ethanol (B145695) resulted in a dramatic increase in product yield. beilstein-journals.org

Reaction Conditions: Adjusting parameters such as temperature, reaction time, and the stoichiometry of reactants is a standard optimization procedure. Studies on multicomponent reactions to form pyrrolin-2-ones showed that adjusting the molar ratio of the aldehyde, amine, and a third component from 1:1:1 to 1:1:1.5 improved the yield. beilstein-journals.org

These strategies highlight the systematic approach taken in academic laboratories to refine synthetic procedures, maximizing the yield and purity of the target compound.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The advancement of green chemistry principles is crucial for the future synthesis of pyrrolidine (B122466) derivatives, aiming to reduce environmental impact and improve efficiency. researchgate.net Future research will likely focus on developing sustainable methods that are both economically and environmentally viable.

Key strategies include:

Biocatalysis: Engineered enzymes offer a highly selective and efficient route to chiral pyrrolidines under mild conditions. For instance, directed evolution of cytochrome P411 has produced variants capable of catalyzing intramolecular C(sp³)–H amination to construct the pyrrolidine ring with high enantioselectivity. nih.gov This "new-to-nature" enzymatic approach represents a significant step towards sustainable synthesis from simple azide (B81097) precursors. nih.gov

Energy-Efficient Methods: Ultrasound-promoted synthesis is a promising green technique. A one-pot, multicomponent reaction to create pyrrolidinone derivatives has been successfully demonstrated using ultrasound irradiation, with citric acid as a green catalyst in an ethanol (B145695) solvent. rsc.org This method features a clean reaction profile, easy work-up, and short reaction times. rsc.org

Solvent-Free Conditions: Mechanical activation, such as high-speed ball milling (HSBM), can facilitate reactions without the need for bulk solvents. Proline-based dipeptides have been used as organocatalysts in asymmetric aldol (B89426) reactions under HSBM conditions, achieving higher stereoselectivity and shorter reaction times compared to conventional methods. mdpi.com

Multicomponent Reactions (MCRs): MCRs are inherently efficient, combining multiple starting materials in a single step to form complex products, thus reducing waste and saving time. Various MCRs have been developed for synthesizing polysubstituted pyrrolidines, employing different catalysts and conditions to achieve high diastereoselectivity. tandfonline.com

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Biocatalytic C-H Amination | Engineered Cytochrome P411 enzyme; Intramolecular amination of organic azides. | High enantioselectivity, mild reaction conditions, uses simple precursors. | nih.gov |

| Ultrasound-Promoted MCR | One-pot synthesis using ultrasound, citric acid catalyst, and ethanol solvent. | Fast, clean, excellent yields, uses green catalyst and solvent. | rsc.org |

| High-Speed Ball Milling | Solvent-free organocatalysis with proline-based peptides. | Reduces solvent waste, shorter reaction times, high stereoselectivity. | mdpi.com |

Exploration of Undiscovered Pharmacological Targets

The 1-benzylpyrrolidine (B1219470) scaffold is a core component of numerous drugs and bioactive molecules, suggesting its potential to interact with a wide range of biological targets. mdpi.comnih.gov While derivatives have shown activity against known targets, significant opportunities exist to explore novel pharmacological applications.

Derivatives of the core structure have already been investigated for several therapeutic areas:

Neurodegenerative Diseases: 1-Benzylpyrrolidine-3-amine based compounds have been designed as multifunctional agents for Alzheimer's disease. rsc.org These molecules show inhibitory activity against butyrylcholinesterase (BuChE) and beta-secretase (BACE-1), and also inhibit the aggregation of both amyloid-beta (Aβ) and tau protein. rsc.org Other pyrrolidinone derivatives have been explored as potential nootropic agents for cognitive enhancement. organic-chemistry.org

Infectious Diseases: The pyrrolidine ring is a key structural feature in many antibacterial agents. tandfonline.com Researchers have developed 1,3,4-trisubstituted pyrrolidines that act as adjuvants for the antibiotic meropenem, specifically targeting the New Delhi metallo-β-lactamase (NDM-1) to combat carbapenem-resistant bacteria. uomustansiriyah.edu.iq

Anti-inflammatory and Analgesic Activity: The pyrrolidine nucleus is found in compounds with a broad range of biological effects, including anti-inflammatory and analgesic properties. nih.govtandfonline.com

Given the scaffold's proven versatility, future research could uncover entirely new therapeutic applications by screening libraries based on 1-benzylpyrrolidine-3-carbaldehyde against a diverse array of biological targets, including orphan receptors and novel enzyme classes.

Integration with Advanced High-Throughput Screening Platforms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of hundreds of thousands of compounds against biological targets. mdpi.comnih.gov The this compound scaffold is an ideal starting point for generating the large chemical libraries required for HTS campaigns.

The integration process involves several key aspects:

Combinatorial Library Design: The aldehyde group on the pyrrolidine ring is a versatile chemical handle that can participate in a multitude of reactions (e.g., reductive amination, Wittig reactions, aldol condensations). This allows for the creation of large, diverse libraries of derivatives by systematically varying the substituents.

Screening Methodologies: These libraries can be screened using various HTS formats. nih.gov Cell-based assays can provide data on a compound's effect on complex cellular pathways, protein-protein interactions, or cytotoxicity. mdpi.comnih.gov Target-based assays, on the other hand, measure the direct interaction of a compound with a specific protein or enzyme. mdpi.com

Accelerating Drug Discovery: The goal of HTS is to accelerate the identification of "hits"—compounds that show activity in a primary screen. nih.gov By screening a well-designed library based on a privileged scaffold like 1-benzylpyrrolidine, the probability of finding promising lead compounds for further development increases significantly. mdpi.com

Potential for Functional Material Design

Beyond pharmaceuticals, the unique structural and chiral properties of the pyrrolidine ring make it a valuable component in the design of advanced functional materials. nih.gov Future research is poised to expand its use in catalysis, polymer science, and liquid crystals.

Heterogeneous Catalysis: Chiral pyrrolidine units can be incorporated into porous organic polymers (POPs). rsc.org For example, a pyrrolidine-based chiral porous polymer (Py-CPP) has been synthesized and shown to be an effective heterogeneous organocatalyst for asymmetric reactions in water, offering high yields and enantioselectivities. rsc.org Such materials are stable, reusable, and have readily accessible catalytic sites. rsc.org

Organocatalysts: Pyrrolidine derivatives, particularly those derived from proline, are among the most powerful and widely used organocatalysts in asymmetric synthesis. mdpi.comnih.gov They can be tailored with different substituents to optimize selectivity for a wide range of chemical transformations, acting through various activation modes like enamine or hydrogen-bonding catalysis. nih.gov

Advanced Polymers and Liquid Crystals: The pyrrolidone functional group imparts unique properties to polymers, such as solubility in both aqueous and organic solvents and a high complexation ability. dur.ac.uk This has led to the development of novel pyrrolidone-containing homo- and co-polymers. mdpi.comdur.ac.uk Furthermore, pyrrolidine-based ionic compounds have been reported to form liquid crystalline phases, opening avenues for new optical and smart materials. tandfonline.com

| Material Type | Example | Function/Application | Reference |

|---|---|---|---|

| Chiral Porous Polymer | Py-CPP | Heterogeneous organocatalyst for asymmetric Michael additions in water. | rsc.org |

| Organocatalyst | Diarylprolinol Silyl (B83357) Ethers | Asymmetric catalysis via enamine intermediates. | nih.gov |

| Organocatalyst | Chiral Pyrrolidine-Pyridine Conjugates | Asymmetric Michael additions of ketones to nitroolefins. | acs.org |

| Metal Catalyst Ligand | C2-chiral Pyrrolidine Ligand | Ligand for chiral gold(I) catalysts in enantioselective cycloisomerization. | researchgate.net |

| Ionic Liquid Crystal | Pyrrolidine-based Ionic LC | Formation of columnar mesophases for optical materials. | tandfonline.com |

Expanding Chiral Pool Synthesis Strategies

The chiral pool is a collection of abundant, enantiomerically pure compounds from natural sources, such as amino acids and sugars, which serve as economical starting materials for complex synthesis. acs.org The synthesis of chiral pyrrolidine-containing drugs frequently begins with precursors from the chiral pool, most notably L-proline and its derivatives. mdpi.com

Future strategies for synthesizing enantiopure this compound and its derivatives will continue to leverage this approach:

Proline and Hydroxyproline as Starting Points: L-proline and trans-4-hydroxy-L-proline are common and versatile starting materials. mdpi.com For example, the synthesis of the antiviral drug Daclatasvir begins with the alkylation of N-protected proline, while the synthesis of the hypertension drug Captopril utilizes L-proline directly. mdpi.com (S)-prolinol, obtained from the reduction of proline, is a key precursor for drugs like Avanafil. mdpi.com These established routes provide a blueprint for accessing the chiral pyrrolidine core.

Stereoselective Cyclization: Another powerful strategy involves the stereoselective cyclization of acyclic precursors. This approach allows for the construction of the pyrrolidine ring while controlling the stereochemistry of its substituents. mdpi.com

Utilizing Other Chiral Precursors: Beyond proline, other natural molecules can be used. For instance, pyrrolidine-based organocatalysts have been synthesized starting from tartaric acid and glyceric acid, demonstrating the adaptability of the chiral pool. mdpi.com The synthesis of pyrrolizidine (B1209537) alkaloids, which contain a related bicyclic structure, often employs stereoselective annulation reactions starting from chiral α-amino aldehydes. nih.gov

By creatively applying and expanding upon these chiral pool strategies, researchers can develop efficient and stereocontrolled syntheses of specific enantiomers of this compound, which is essential for developing selective drugs and chiral materials. nih.govacs.org

常见问题

Q. What are the optimal synthetic routes for 1-Benzylpyrrolidine-3-carbaldehyde, and how can reaction conditions be controlled to maximize yield?

The synthesis of this compound derivatives often involves nucleophilic substitution or condensation reactions. For example, a microwave-assisted approach using dialkylamines and fluorinated benzaldehyde precursors in DMF with potassium carbonate as a base has achieved yields up to 93% after 20 hours at 150°C . Key parameters include temperature control, solvent selection (e.g., DMF for high polarity), and stoichiometric ratios. Post-reaction purification typically involves extraction (e.g., ethyl acetate), washing with ammonium chloride, and drying over MgSO₄ .

Q. What purification and characterization techniques are recommended for ensuring the integrity of this compound derivatives?